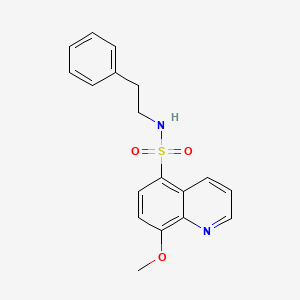

![molecular formula C14H13ClN2O2S2 B5539625 3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives often involves the treatment of specific aldehydes with substituted benzohydrazides. For example, the synthesis of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazides was achieved by reacting 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides, characterized using IR and 1H NMR spectroscopy (Shaikh, 2013).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives reveals significant features such as conformation and hydrogen bonding. For instance, the molecule of a benzohydrazide derivative, C15H14N2O4, exhibits a trans conformation with respect to the C=N double bond, with the dihedral angle between the benzene rings being significant. This configuration facilitates specific hydrogen bonds within the crystal structure, contributing to its stability (Fun, Horkaew, & Chantrapromma, 2011).

Chemical Reactions and Properties

Benzohydrazide derivatives are known for their reactivity and ability to undergo various chemical reactions, contributing to their broad range of applications. Their chemical properties, such as the ability to form stable hydrazone bonds through condensation reactions, are pivotal in synthesizing more complex molecules. These compounds' reactivity is further highlighted by their potential in forming couplings using the azomethine group's active hydrogen component (Shaikh, 2013).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as crystallinity and solvate formation, are crucial for their application. For example, the synthesis and characterization of a benzohydrazide compound, C15H13BrN2O2·CH3OH, show how these compounds form stable crystals, which are essential for their use in various chemical applications. The crystal structure is determined by factors like hydrogen bonding, which in turn affects the compound's solubility and stability (Guo-Biao Cao, 2009).

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives, including their antimicrobial activities, have been a focus of research. These compounds exhibit significant activity against various bacterial strains, highlighting their potential in medicinal chemistry. Their chemical structure, particularly the presence of functional groups like methoxy or chloro substituents, plays a crucial role in their biological activity (Hu, Xue, Zhao, & Yang, 2015).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Benzohydrazide derivatives are notable for their synthesis through the reaction of certain aldehydes with substituted benzohydrazides. These compounds are characterized by spectroscopic methods and are known for their diverse biological activities. For instance, benzohydrazide derivatives have been evaluated for their antimicrobial properties, showcasing effectiveness against various strains of bacteria and fungi. This suggests potential applications of 3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Propriétés

IUPAC Name |

3-chloro-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S2/c1-19-14-10(7-12(20-2)21-14)8-16-17-13(18)9-4-3-5-11(15)6-9/h3-8H,1-2H3,(H,17,18)/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESOXEGVZGEEKT-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(S1)SC)C=NNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(S1)SC)/C=N/NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N'-{(1E)-[2-methoxy-5-(methylthio)thien-3-yl]methylene}benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)

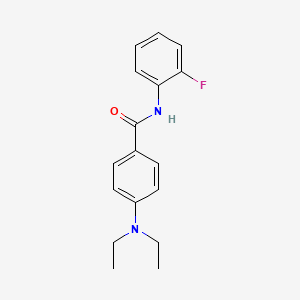

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

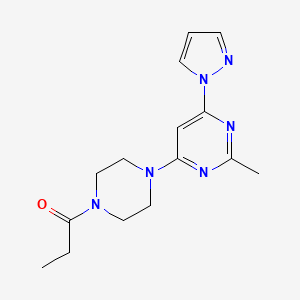

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)